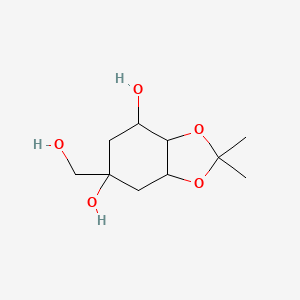
6-(hydroxymethyl)-2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol is a complex organic compound characterized by its unique hexahydrobenzo[d][1,3]dioxole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the hexahydrobenzo[d][1,3]dioxole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Functional group modifications: Adjustments to the hydroxymethyl and dimethyl groups through various organic reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: Utilizing catalysts to improve yield and efficiency.
Continuous flow processes: To ensure consistent quality and scalability.
Purification techniques: Such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Could produce alcohols or alkanes.
Substitution: Results in halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Study of reaction mechanisms: Provides insights into the behavior of similar compounds in various reactions.
Biology
Biochemical studies: Investigated for its interactions with enzymes or other biological molecules.
Metabolic pathways: Explored for its role in metabolic processes or as a potential biomarker.
Medicine
Drug development:
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material science: Used in the development of new materials with specific properties.
Catalysis: Investigated for its potential as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol exerts its effects involves:
Molecular targets: Interaction with specific enzymes or receptors.
Pathways involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol: Unique due to its specific stereochemistry and functional groups.
Other hexahydrobenzo[d][1,3]dioxole derivatives: Similar structures but with different substituents or stereochemistry.
Uniqueness
Stereochemistry: The specific arrangement of atoms in (3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol contributes to its unique properties.
Functional groups: The presence of multiple hydroxyl groups and a hydroxymethyl group distinguishes it from other compounds.
Properties
Molecular Formula |
C10H18O5 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-(hydroxymethyl)-2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole-4,6-diol |
InChI |
InChI=1S/C10H18O5/c1-9(2)14-7-4-10(13,5-11)3-6(12)8(7)15-9/h6-8,11-13H,3-5H2,1-2H3 |
InChI Key |
CZCDWUBGKAXDNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CC(CC(C2O1)O)(CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















